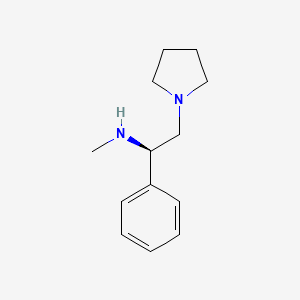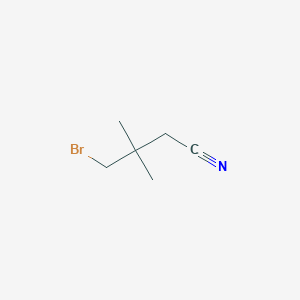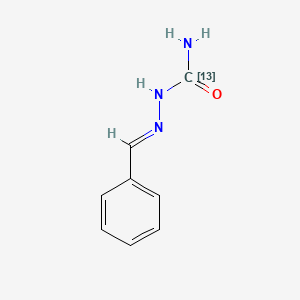
(TETRA-T-BUTYLPHTHALOCYANINATO)COBALT(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(TETRA-T-BUTYLPHTHALOCYANINATO)COBALT(II) is a coordination compound with the molecular formula C48H48CoN8 and a molecular weight of 795.88 . It belongs to the class of phthalocyanine complexes, which are known for their stability and unique electronic properties. This compound is characterized by the presence of four tert-butyl groups attached to the phthalocyanine ring, which enhances its solubility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (TETRA-T-BUTYLPHTHALOCYANINATO)COBALT(II) typically involves the reaction of cobalt salts with tetra-tert-butylphthalocyanine ligands under controlled conditions. One common method includes the use of cobalt(II) chloride and tetra-tert-butylphthalocyanine in a solvent such as dimethylformamide (DMF) or chloroform. The reaction is usually carried out under reflux conditions to ensure complete complexation .
Industrial Production Methods
Industrial production of (TETRA-T-BUTYLPHTHALOCYANINATO)COBALT(II) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
(TETRA-T-BUTYLPHTHALOCYANINATO)COBALT(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the phthalocyanine ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of cobalt(III) complexes, while reduction can yield cobalt(I) species .
Scientific Research Applications
(TETRA-T-BUTYLPHTHALOCYANINATO)COBALT(II) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: Investigated for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon light irradiation.
Medicine: Explored for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of (TETRA-T-BUTYLPHTHALOCYANINATO)COBALT(II) involves its ability to coordinate with various substrates and facilitate electron transfer processes. The cobalt center can undergo redox reactions, which are crucial for its catalytic activity. The phthalocyanine ligand provides a stable framework that supports these reactions and enhances the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
- (TETRA-T-BUTYLPHTHALOCYANINATO)IRON(II)
- (TETRA-T-BUTYLPHTHALOCYANINATO)NICKEL(II)
- (TETRA-T-BUTYLPHTHALOCYANINATO)COPPER(II)
Uniqueness
(TETRA-T-BUTYLPHTHALOCYANINATO)COBALT(II) is unique due to its specific electronic properties and stability conferred by the cobalt center and the tetra-tert-butylphthalocyanine ligand. Compared to its iron, nickel, and copper counterparts, the cobalt complex exhibits distinct redox behavior and catalytic activity, making it suitable for specific applications in catalysis and materials science .
Properties
CAS No. |
129551-41-3 |
|---|---|
Molecular Formula |
C48H48CoN8 |
Molecular Weight |
795.88 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Bis[(2-dimethylamino)phenyl]amine nickel(II) chloride](/img/structure/B1147424.png)


